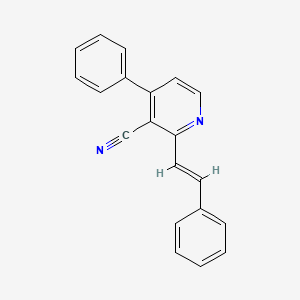
3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one often involves complex organic reactions. For instance, the synthesis of related chromen-4-one derivatives has been achieved through photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, which illustrates the utility of UV-light induced reactions in forming pentacyclic compounds and rearranged chromen-ones, showcasing a method for synthesizing chromen-4-one derivatives under specific conditions without the need for specific or toxic reagents (Dalai et al., 2017).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been extensively studied through X-ray crystallography, providing detailed insights into their crystalline forms. For example, the crystal structure of a similar compound was determined, showing that it crystallizes in the monoclinic crystal system, highlighting the significance of p-p stacking of aromatic residues in the formation of linear chains in the crystallographic c-axis (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromen-4-ones undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, for example, demonstrate the compound's reactivity and its potential for further chemical modifications. The molecular structure of its precursor was elucidated using NMR spectroscopy and X-ray crystallography, underscoring the compound's versatility in chemical reactions (Barili et al., 2001).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The study of the synthesis and structural analysis of chromene derivatives, including compounds similar to 3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one, reveals insights into their crystal structures and potential applications in materials science. For instance, the crystal structure determination of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, showcases the compound's crystallization in the monoclinic crystal system, highlighting the potential for designing new materials with specific optical or electronic properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Photochemical Synthesis
Research on the photo-reorganization of chromene derivatives offers a green and convenient method for synthesizing angular pentacyclic compounds. This process, demonstrated with 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, represents a novel approach for the single-step synthesis of benzothiophene fused xanthenone derivatives, potentially useful in organic synthesis and drug discovery (Dalai, Khanna, Kumar, & Kamboj, 2017).
Photochromism in Chromene Crystals
Investigations into the photochromism of chromene crystals have uncovered new properties of these compounds, such as the ability to exhibit crystalline state photochromism. This finding could have implications for the development of photoresponsive materials, which are valuable in various technological applications, from sensors to information storage (Hobley et al., 2000).
Catalysis and Synthesis of Warfarin Analogues
The synthesis and characterization of novel catalysts based on chromene structures for use in organic synthesis, such as the Michael addition, have been explored. This research not only contributes to the development of new catalytic materials but also aids in the synthesis of medically important compounds, including Warfarin and its analogues, showcasing the compound's role in facilitating environmentally friendly synthesis processes (Alonzi et al., 2014).
Propiedades
IUPAC Name |
3-(2-chlorophenoxy)-7-ethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-2-20-11-7-8-12-15(9-11)21-10-16(17(12)19)22-14-6-4-3-5-13(14)18/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQGKBCEVLXSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)
![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5502608.png)

![6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)
![8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502623.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)